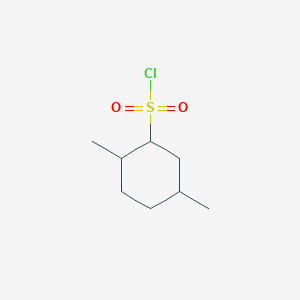

2,5-Dimethylcyclohexane-1-sulfonyl chloride

Description

Properties

Molecular Formula |

C8H15ClO2S |

|---|---|

Molecular Weight |

210.72 g/mol |

IUPAC Name |

2,5-dimethylcyclohexane-1-sulfonyl chloride |

InChI |

InChI=1S/C8H15ClO2S/c1-6-3-4-7(2)8(5-6)12(9,10)11/h6-8H,3-5H2,1-2H3 |

InChI Key |

ILHLYXWWEDBIHU-UHFFFAOYSA-N |

Canonical SMILES |

CC1CCC(C(C1)S(=O)(=O)Cl)C |

Origin of Product |

United States |

Preparation Methods

Sulfonation of 2,5-Dimethylcyclohexane

The primary approach involves sulfonation of 2,5-dimethylcyclohexane using sulfur trioxide or chlorosulfonic acid, followed by chlorination to produce the sulfonyl chloride. This method is well-established for aromatic and cycloalkane derivatives.

Sulfonation Reaction:

The cycloalkane is reacted with chlorosulfonic acid under controlled temperature conditions, typically below 0°C, to prevent over-sulfonation. The mixture is stirred for several hours, then quenched with water to precipitate the sulfonic acid intermediate.Chlorination Step:

The sulfonic acid is then treated with thionyl chloride or phosphorus trichloride to convert the sulfonic acid into the sulfonyl chloride.

| Step | Reagents | Temperature | Time | Yield | Notes |

|---|---|---|---|---|---|

| Sulfonation | Chlorosulfonic acid | < 0°C | 4–6 hours | ~70–80% | Controlled addition to avoid poly-sulfonation |

| Chlorination | Thionyl chloride | Reflux | 2–4 hours | ~85% | Excess SOCl₂ used, excess removed by distillation |

- High yields

- Well-understood mechanism

- Corrosive reagents

- Requires careful temperature control

Direct Chlorosulfonation via Chlorination of Cyclohexane Derivatives

An alternative involves direct chlorosulfonation of the cyclohexane ring using chlorinating agents like phosphorus oxychloride (POCl₃) in the presence of sulfur dioxide.

- Cyclohexane derivatives are reacted with sulfur dioxide and POCl₃ under reflux.

- The reaction proceeds via electrophilic substitution to introduce the sulfonyl group, which is then chlorinated.

| Step | Reagents | Temperature | Time | Yield | Notes |

|---|---|---|---|---|---|

| Chlorosulfonation | SO₂, POCl₃ | Reflux | 8–12 hours | 60–75% | Requires inert atmosphere |

| Chlorination | Excess POCl₃ | Reflux | 4–6 hours | 80–85% | Post-reaction distillation |

- Fewer steps

- Suitable for scale-up

- Less selective

- Possible formation of by-products

Oxidative Chlorination Using Chlorinating Agents and Oxidants

Oxidative chlorination employs reagents like N-chlorosuccinimide (NCS) in the presence of oxidants such as Oxone (potassium peroxymonosulfate) to facilitate chlorination and oxidation in a single step.

- The cycloalkane is reacted with NCS in a solvent like methanol or acetonitrile.

- Oxone is added dropwise under ice-cooling to promote selective chlorination at the desired position.

- The mixture is stirred at room temperature, then filtered and purified.

| Step | Reagents | Temperature | Time | Yield | Notes |

|---|---|---|---|---|---|

| Oxidative chlorination | NCS, Oxone | 0–25°C | 4–6 hours | 49–88% | Mild conditions, high selectivity |

- Mild reaction conditions

- Good selectivity

- Possible formation of para-isomers (~5%)

- Requires purification to remove residual oxidants

Summary of Preparation Methods

| Method | Reagents | Conditions | Typical Yield | Remarks |

|---|---|---|---|---|

| Sulfonation + Chlorination | Chlorosulfonic acid, SOCl₂ | Controlled temperature | 70–85% | Classic approach, high yield |

| Direct Chlorosulfonation | SO₂, POCl₃ | Reflux, inert atmosphere | 60–85% | Fewer steps, scalable |

| Oxidative Chlorination | NCS, Oxone | Mild, room temp | 49–88% | Selective, mild conditions |

The choice of method depends on the scale, available reagents, and desired purity. The sulfonation followed by chlorination remains the most reliable for laboratory synthesis, offering high yields and well-understood reaction pathways. Oxidative chlorination provides a milder alternative with good selectivity, suitable for sensitive substrates or when minimizing by-products is critical.

Preparation of 2,5-Dimethylcyclohexane-1-sulfonyl chloride involves strategic sulfonation and chlorination steps. Traditional methods utilizing chlorosulfonic acid and thionyl chloride are well-established, while recent advances favor oxidative chlorination techniques employing NCS and Oxone for milder conditions and improved selectivity. Proper control of reaction parameters and purification processes ensures high-quality synthesis aligned with research and industrial standards.

- Supporting information from the Royal Society of Chemistry, detailing sulfonyl chloride synthesis and oxidation procedures. - Exploration of sulfonyl chemistry and alternative synthesis routes from the University of Guelph thesis. - Recent publications on chlorovinyl derivatives and sulfonylation techniques from the Journal of Organic Chemistry.

Chemical Reactions Analysis

Types of Reactions

2,5-Dimethylcyclohexane-1-sulfonyl chloride undergoes various chemical reactions, including:

Substitution Reactions: The sulfonyl chloride group can be substituted with nucleophiles such as amines, alcohols, and thiols to form sulfonamides, sulfonate esters, and sulfonothioates, respectively.

Reduction Reactions: The compound can be reduced to form 2,5-dimethylcyclohexane-1-sulfonic acid under specific conditions.

Common Reagents and Conditions

Nucleophiles: Amines, alcohols, and thiols are commonly used nucleophiles in substitution reactions.

Reducing Agents: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used for the reduction of the sulfonyl chloride group.

Major Products Formed

Sulfonamides: Formed by the reaction with amines.

Sulfonate Esters: Formed by the reaction with alcohols.

Sulfonothioates: Formed by the reaction with thiols.

Scientific Research Applications

2,5-Dimethylcyclohexane-1-sulfonyl chloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,5-dimethylcyclohexane-1-sulfonyl chloride involves its reactivity with nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity allows the compound to form various derivatives through substitution reactions. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions used .

Comparison with Similar Compounds

Structural and Functional Comparison

| Compound Name | Functional Group | Molecular Formula | Key Structural Features |

|---|---|---|---|

| This compound | Sulfonyl chloride | C₈H₁₅ClO₂S | Cyclohexane ring with methyl and -SO₂Cl |

| (2S)-2,5-Diaminopentanamide diHCl | Amide, dihydrochloride | C₅H₁₃N₃O·(HCl)₂ | Linear chain with amine and amide groups |

| 3,5,5-Trimethylhexanoyl chloride | Acyl chloride | C₉H₁₇ClO | Branched alkyl chain with -COCl |

Key Observations :

- Reactivity: Sulfonyl chlorides (target compound) are generally less electrophilic but more hydrolytically stable than acyl chlorides (e.g., 3,5,5-trimethylhexanoyl chloride). However, both react vigorously with nucleophiles like amines or alcohols .

Analysis :

Research Findings and Data Gaps

- Reactivity Studies: Acyl chlorides (e.g., 3,5,5-trimethylhexanoyl chloride) undergo rapid hydrolysis, while sulfonyl chlorides react more selectively, favoring sulfonylation over acylation .

- Safety Data : The dihydrochloride () emphasizes precautionary measures despite unclassified hazards, suggesting conservative handling for untested compounds .

Biological Activity

2,5-Dimethylcyclohexane-1-sulfonyl chloride is an organic compound characterized by its sulfonyl chloride functional group, which is known for its reactivity and versatility in organic synthesis. The compound's molecular formula is C₈H₁₅ClO₂S, and it has a molecular weight of approximately 211 Da. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

The sulfonyl chloride group in this compound is highly electrophilic, allowing it to react readily with nucleophiles. This reactivity is crucial for its role as an intermediate in the synthesis of various biologically active compounds. The compound also exhibits moderate lipophilicity (logP = 2.48), which influences its solubility and biological interactions.

The mechanism of action for this compound primarily involves its electrophilic nature, which facilitates reactions with nucleophiles such as amines and alcohols. This reactivity allows the formation of sulfonamides and sulfonate esters, which have been studied for their biological properties .

Key Reactions:

- Formation of sulfonamides by reaction with amines.

- Formation of sulfonate esters through reactions with alcohols.

Therapeutic Applications

Research indicates that compounds derived from sulfonyl chlorides exhibit a range of biological activities, including antibacterial and anticancer properties. For instance, sulfonamide derivatives have shown significant antibacterial activity against various gram-positive and gram-negative bacteria .

Antibacterial Activity

A study evaluated the antibacterial efficacy of novel sulfonamide derivatives synthesized from similar sulfonyl chlorides. The results indicated that certain derivatives exhibited potent activity against E. coli, with minimal inhibitory concentration (MIC) values comparable to established antibiotics like ciprofloxacin .

| Compound | Zone of Inhibition (mm) | MIC (μg/mL) |

|---|---|---|

| Compound 5a | 31 ± 0.12 | 7.81 |

| Compound 9a | 30 ± 0.12 | 7.81 |

| Ciprofloxacin | 32 ± 0.12 | - |

Anticancer Activity

Molecular docking studies have suggested that sulfonamide derivatives can bind effectively to targets involved in cancer progression. For example, synthesized sulfonamides showed binding affinities ranging from -6.8 to -8.2 kcal/mol towards the carbonic anhydrase enzyme (1AZM), indicating potential as anticancer agents .

Case Studies

- Anticancer Sulfonamides : A study designed to develop new anticancer agents involved synthesizing N-substituted sulfonamides via coupling reactions with dansyl chloride. The resulting compounds demonstrated promising binding affinities and were suggested for further validation through in vitro and in vivo studies .

- Antibacterial Screening : Another investigation focused on novel sulfonamide compounds derived from similar structures to this compound. The study found significant antibacterial activity against both gram-positive and gram-negative bacteria, highlighting the potential utility of these compounds in treating bacterial infections .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.